Home > Products > Screening Compounds P15802 > 3-Bromo-7,8-dihydroquinolin-5(6H)-one
3-Bromo-7,8-dihydroquinolin-5(6H)-one - 944905-54-8

3-Bromo-7,8-dihydroquinolin-5(6H)-one

Catalog Number: EVT-1821671
CAS Number: 944905-54-8
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,8-Dihydroquinolin-5(6H)-one

  • Compound Description: This compound represents the core structure of 3-bromo-7,8-dihydroquinolin-5(6H)-one, lacking only the bromine substituent. Many papers describe the synthesis and reactions of this compound and its various derivatives. [, , , , , , , , , , , , , ]
  • Relevance: 7,8-dihydroquinolin-5(6H)-one is the parent structure of 3-Bromo-7,8-dihydroquinolin-5(6H)-one, sharing the same dihydroquinolinone core. [, , , , , , , , , , , , , ]

2-Hydroxy-7,8-dihydroquinolin-5(6H)-one

  • Compound Description: This compound is a derivative of 7,8-dihydroquinolin-5(6H)-one bearing a hydroxyl group at the 2-position. It serves as a versatile building block in organic synthesis, particularly for preparing biologically active compounds like carbostyrils and huperzine A analogs. [, , ]
  • Relevance: This compound shares the core 7,8-dihydroquinolin-5(6H)-one structure with 3-Bromo-7,8-dihydroquinolin-5(6H)-one, differing by the presence of a hydroxyl group at the 2-position instead of a bromine at the 3-position. [, , ]

7,8-Dihydroquinoline-2,5(1H,6H)-dione

  • Compound Description: This compound, also derived from the 7,8-dihydroquinolin-5(6H)-one core, features an additional carbonyl group at the 2-position, resulting in a quinoline-2,5-dione structure. [, ]
  • Relevance: This compound shares the core 7,8-dihydroquinolin-5(6H)-one structure with 3-Bromo-7,8-dihydroquinolin-5(6H)-one, but incorporates an additional carbonyl group at the 2-position. [, ]

4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one

  • Compound Description: This 7,8-dihydroquinolin-5(6H)-one derivative features a hydroxyl group at the 4-position and a methyl group at the 3-position. []
  • Relevance: This compound shares the core 7,8-dihydroquinolin-5(6H)-one structure with 3-Bromo-7,8-dihydroquinolin-5(6H)-one, but incorporates a hydroxyl group at the 4-position and a methyl group at the 3-position. []
  • Compound Description: These are a series of novel 7,8-dihydroquinolin-5(1H,4H,6H)-one derivatives that incorporate an ionone unit within their structure. Notably, these compounds have exhibited potent in vitro antioxidant activity. [, ]
  • Relevance: These compounds share the core 7,8-dihydroquinolin-5(6H)-one structure with 3-Bromo-7,8-dihydroquinolin-5(6H)-one, but contain an additional ionone unit and variations in the dihydro ring's saturation. [, ]

4-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones

  • Compound Description: These compounds are used in the synthesis of tetrahydro-6H-pyrido[3,2-b]azepin-6-ones via a Beckmann rearrangement. []
  • Relevance: These compounds share the core 7,8-dihydroquinolin-5(6H)-one structure with 3-Bromo-7,8-dihydroquinolin-5(6H)-one but incorporate a trifluoromethyl group at the 4-position. []

3-Chloro-4-fluoro-7,8-dihydro-6H-isoquinolin-5-one

  • Compound Description: This compound is a closely related isoquinoline analog of the target compound, synthesized through a sequence of ORTHO-formylation/ORTHO-allylation reactions and ring-closing metathesis. []
  • Relevance: While not a direct derivative, this compound shares a very similar structure with 3-Bromo-7,8-dihydroquinolin-5(6H)-one, differing in the position of the nitrogen atom in the ring system, and the presence of chlorine and fluorine substituents instead of bromine. []

7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones

  • Compound Description: This class of compounds represents a new scaffold for medicinal chemistry, synthesized via a Cu(OTf)2-catalyzed Mannich-type reaction and intramolecular ring closure. []
  • Relevance: While structurally distinct from 3-Bromo-7,8-dihydroquinolin-5(6H)-one, these compounds are considered related due to their similar synthetic strategy using cyclic 1,3-dicarbonyl compounds and their potential for exploring similar biological targets. []
Overview

3-Bromo-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound that belongs to the class of quinolines, which are bicyclic structures containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the 3-position and a carbonyl group at the 5-position of the quinoline structure. Its molecular formula is C9H8BrNC_9H_8BrN and it has a molecular weight of approximately 212.09 g/mol. The compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

Source

This compound can be synthesized through various chemical reactions, primarily involving the bromination of 7,8-dihydroquinolin-5(6H)-one using brominating agents such as bromine or N-bromosuccinimide in suitable solvents like acetic acid or chloroform .

Classification

3-Bromo-7,8-dihydroquinolin-5(6H)-one is classified under:

  • Chemical Class: Heterocycles
  • Sub-class: Quinolines
  • Functional Groups: Bromine (halogen), carbonyl (ketone)
Synthesis Analysis

Methods

The synthesis of 3-Bromo-7,8-dihydroquinolin-5(6H)-one typically involves:

  1. Bromination: The primary method is the bromination of 7,8-dihydroquinolin-5(6H)-one.
    • Reagents: Bromine or N-bromosuccinimide.
    • Solvents: Acetic acid or chloroform.
    • Conditions: The reaction requires optimization of temperature and time to achieve high yield and purity.
  2. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the product.

Technical Details

The reaction conditions are crucial for maximizing yield:

  • Typical temperatures range from room temperature to reflux conditions.
  • Reaction times can vary from several hours to overnight.
Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C9H8BrNC_9H_8BrN
  • Molecular Weight: 212.09 g/mol
  • InChI Key: FKERWWYCYWMBHC-UHFFFAOYSA-N .
Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydroquinolin-5(6H)-one can undergo various chemical transformations:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Reduction Reactions: Reduction can lead to the removal of the bromine atom or conversion of the carbonyl group to an alcohol.
  3. Oxidation Reactions: Oxidation may introduce additional functional groups.

Technical Details

Common reagents and conditions for these reactions include:

  • Substitution: Nucleophiles in basic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Oxidation: Potassium permanganate or chromium trioxide.
Mechanism of Action

The mechanism of action for 3-Bromo-7,8-dihydroquinolin-5(6H)-one largely depends on its biological targets. It may interact with various enzymes or receptors, influencing biological pathways relevant in pharmacology. Specific studies are needed to elucidate its precise interactions and effects on cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; specific solubility data indicates low solubility in water (approximately 0.105 mg/ml) .

Chemical Properties

  • Boiling Point: Not specified in available data.
  • Melting Point: Not directly provided but inferred from similar compounds.
  • Log P (Partition Coefficient): Approximately 2.34, indicating moderate lipophilicity which suggests good membrane permeability .
Applications

3-Bromo-7,8-dihydroquinolin-5(6H)-one has several potential applications:

  1. Medicinal Chemistry: Investigated for antimicrobial and anticancer properties.
  2. Organic Synthesis: Serves as an intermediate for synthesizing more complex molecules.
  3. Biological Research: Used in studies related to biological pathways and interactions .
Introduction to the Quinolinone Scaffold and Brominated Derivatives

Role of Quinolinone Derivatives in Medicinal Chemistry and Drug Discovery

Quinolinone derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. These bicyclic nitrogen-containing heterocycles—comprising a benzene ring fused to a 2-pyridone ring—serve as the molecular foundation for numerous therapeutic agents. The 4-quinolone core, in particular, is indispensable in antibacterial drug development, exemplified by fluoroquinolones like ciprofloxacin and levofloxacin. These agents inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and exhibiting broad-spectrum activity against Gram-positive and Gram-negative pathogens [3] [9]. Beyond antibacterials, quinolinones demonstrate anticancer properties by impeding DNA synthesis through topoisomerase inhibition or oxidative stress induction. Modifications at positions C-3, C-7, and C-8 significantly influence their bioactivity, enabling tailored designs against resistant strains or specific cancer types [3] . Recent advances include hybrid molecules, such as Ro 23-9424 (combining a quinolone with a cephalosporin), which exploit dual mechanisms of action to overcome resistance [3].

Table 1: Pharmacological Applications of Quinolinone Derivatives

Biological TargetTherapeutic AreaKey DerivativesStructural Determinants
DNA gyrase/topo IVAntibacterialCiprofloxacin, LevofloxacinC-6 Fluorine; C-7 Piperazinyl ring
Topoisomerase I/IIAnticancerVoreloxin, QuarfloxinC-2 Aryl; C-7 Pyrrolidinyl substituents
Viral RdRpAntiviralExperimental I-13e analogsC-2 Hydrophobic/hydrophilic groups

Significance of Bromine Substitution in Bioactive Heterocycles

Bromine serves as a strategic substituent in heterocyclic drug design due to its dual role as a synthetic handle and modulator of bioactivity. As a halogen, bromine enhances lipophilicity and membrane permeability by increasing the LogP value—critical for optimizing pharmacokinetic properties. Its steric and electronic properties facilitate interactions with hydrophobic binding pockets in biological targets, improving binding affinity [9]. In quinolone antibiotics, bromination at C-8 enhances potency against Gram-positive pathogens like MRSA but historically increased phototoxicity risks. Modern designs mitigate this through methoxy or methyl groups at C-8 while relocating bromine to positions like C-3 to maintain efficacy [9]. Bromine also enables pivotal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing late-stage diversification of the quinolinone core into complex analogs or hybrid molecules. For instance, brominated quinolones undergo palladium-catalyzed amination to generate novel piperazinyl or pyrrolidinyl derivatives with enhanced topoisomerase inhibition .

Structural and Functional Uniqueness of 3-Bromo-7,8-dihydroquinolin-5(6H)-one

This compound features a partially saturated quinolinone scaffold with bromine at C-3 and a ketone at C-5. Its molecular formula is C₉H₈BrNO (MW: 226.07 g/mol), and key descriptors include:

  • LogP: 2.36, indicating moderate lipophilicity [2]
  • Topological Polar Surface Area (TPSA): 29.96 Ų [2]
  • Hydrogen Bond Acceptors: 2 (carbonyl O and ring N) [10]

The 7,8-dihydro-5(6H)-one moiety introduces conformational flexibility and reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing selectivity for biological targets. Bromine at C-3 electronically activates the ring for nucleophilic substitution, facilitating C-C or C-N bond formation. This position avoids steric clashes common at C-2/C-4, preserving binding efficiency [1] [8]. Notably, the compound’s reduced state distinguishes it from analogs like 3-bromo-6,7-dihydroquinolin-8(5H)-one (PubChem CID: 59707113), where the ketone position alters hydrogen-bonding patterns [10]. Computational studies suggest the carbonyl group engages in strong dipole interactions with target proteins, while bromine contributes to van der Waals contacts in hydrophobic pockets—critical for inhibiting enzymes like topoisomerases or kinases [2] .

Table 2: Molecular Characteristics of 3-Bromo-7,8-dihydroquinolin-5(6H)-one

PropertyValueSignificance
Molecular Weight226.07 g/molIdeal for cell permeability (Rule of 5 compliant)
Rotatable Bonds0Rigid structure enhancing target selectivity
H-Bond Acceptors/Donors2 / 0Dictates solubility and protein interactions
Aromatic Rings1Balances hydrophobicity and planarity

Synthetic Routes and Key Intermediates

The synthesis of 3-bromo-7,8-dihydroquinolin-5(6H)-one leverages Baylis-Hillman adducts or cyclohexane-1,3-dione precursors. A patented route involves:

  • Baylis-Hillman Reaction: Acrylates react with aryl aldehydes catalyzed by DABCO to form adducts.
  • Cyclization: Adducts treated with ammonium acetate in ethanol under reflux yield dihydroquinolinone cores [8].Bromination is achieved electrophilically using bromine in acetic acid or via N-bromosuccinimide (NBS), ensuring regioselectivity at C-3. Alternative methods employ Knorr quinoline synthesis, condensing anilines with β-ketoesters, though yields are lower (∼45%) compared to Baylis-Hillman pathways (∼78%) [5] [8]. The bromine atom’s lability enables further functionalization; for example, Suzuki coupling installs aryl groups at C-3, expanding chemical diversity for structure-activity relationship (SAR) studies.

Table 3: Synthetic Methods for 3-Bromo-7,8-dihydroquinolin-5(6H)-one

MethodKey ReagentsYieldAdvantages
Baylis-Hillman CyclizationAcrylates, NH₄OAc, EtOH78%High regioselectivity; scalable
Knorr SynthesisAniline, β-ketoester, H₂SO₄45%Access to C-4 substituted derivatives
Post-Cyclization BrominationNBS, CHCl₃82%Compatible with sensitive functional groups

Pharmacological Potential and Research Applications

While direct studies of 3-bromo-7,8-dihydroquinolin-5(6H)-one are limited, its structural analogs exhibit compelling bioactivities:

  • Antibacterial Activity: Fluoroquinolones with bromine at C-8 show enhanced activity against Staphylococcus aureus by improving DNA gyrase binding [9].
  • Anticancer Effects: Brominated quinolones like DX-619 (phase II trials) inhibit topoisomerase IIα in leukemia cells, with IC₅₀ values <1 μM .
  • CNS Modulation: 7-Aminomethyl dihydroquinolinones cross the blood-brain barrier and exhibit affinity for GABA receptors, suggesting neuroactive potential [4].

The dihydroketone moiety may reduce off-target effects compared to planar quinolines, as partial saturation decreases intercalation into mammalian DNA. Current research focuses on leveraging this scaffold in antibacterial hybrids (e.g., quinolone-oxazolidinones) and kinase inhibitors, exploiting bromine for targeted diversification [3] [9].

Properties

CAS Number

944905-54-8

Product Name

3-Bromo-7,8-dihydroquinolin-5(6H)-one

IUPAC Name

3-bromo-7,8-dihydro-6H-quinolin-5-one

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2

InChI Key

UQWUIRUUIMHHEM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=N2)Br)C(=O)C1

Canonical SMILES

C1CC2=C(C=C(C=N2)Br)C(=O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.